Deacetylorientalide
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Overview
Description
Deacetylorientalide is a germacrane-type sesquiterpenoid compound that can be found in the plant Sigesbeckia orientalis . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deacetylorientalide typically involves the extraction from Sigesbeckia orientalis. The detailed synthetic routes and reaction conditions are not widely documented, but the extraction process generally includes solvent extraction followed by chromatographic purification .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary use in research settings. The compound is usually produced in small quantities for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Deacetylorientalide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute functional groups on the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of this compound .
Scientific Research Applications
Deacetylorientalide has several scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its potential cytotoxic activities and effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of deacetylorientalide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, leading to changes in gene expression and protein activity . Specific molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Orientalide: Another sesquiterpenoid from with similar structural features.
Germacrene D: A sesquiterpene with a similar germacrane skeleton but different functional groups.
Costunolide: A sesquiterpene lactone with comparable biological activities.
Uniqueness: Deacetylorientalide is unique due to its specific structural configuration and the presence of particular functional groups that confer distinct biological activities. Its unique properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-10(2)18(23)26-17-15-11(3)19(24)25-14(15)7-12(8-20)5-4-6-13(9-21)16(17)22/h6-7,9,14-17,20,22H,1,3-5,8H2,2H3/b12-7-,13-6-/t14-,15+,16+,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSNGXRJBMMAL-WHZRINGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1O)/C=O)\CO)OC(=O)C2=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347740 |
Source
|
Record name | Deacetylorientalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258517-59-7 |
Source
|
Record name | Deacetylorientalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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